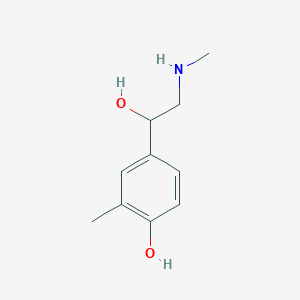

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol is a catecholamine compound that plays a significant role in various biological processes. It is structurally related to adrenaline and noradrenaline, which are crucial neurotransmitters and hormones in the human body. This compound is known for its involvement in the fight-or-flight response, where it helps prepare the body to respond to stressful situations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol typically involves the following steps:

Starting Material: The synthesis begins with a suitable aromatic compound, such as 2-methylphenol.

Alkylation: The aromatic compound undergoes alkylation with an appropriate alkylating agent to introduce the hydroxyethyl group.

Amination: The resulting intermediate is then subjected to amination to introduce the methylamino group.

Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the desired position.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process typically includes:

Catalytic Reactions: Catalysts are used to enhance the reaction rates and selectivity.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol has numerous applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its role in neurotransmission and hormonal regulation.

Medicine: Investigated for its potential therapeutic effects in treating conditions such as asthma, cardiac arrest, and anaphylaxis.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mecanismo De Acción

The compound exerts its effects by interacting with adrenergic receptors in the body. It primarily targets alpha and beta-adrenergic receptors, leading to various physiological responses such as increased heart rate, bronchodilation, and vasoconstriction. The molecular pathways involved include the activation of adenylate cyclase, which increases cyclic AMP levels and triggers downstream signaling cascades.

Comparación Con Compuestos Similares

Similar Compounds

Adrenaline (Epinephrine): Structurally similar and shares similar biological functions.

Noradrenaline (Norepinephrine): Another related catecholamine with overlapping roles in neurotransmission and hormonal regulation.

Dopamine: A precursor to adrenaline and noradrenaline, with distinct functions in the central nervous system.

Uniqueness

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its methyl group at the 2-position and the hydroxyethyl group at the 1-position differentiate it from other catecholamines, leading to unique interactions with adrenergic receptors and distinct physiological effects.

Actividad Biológica

4-(1-Hydroxy-2-(methylamino)ethyl)-2-methylphenol, also known by its CAS number 532-80-9, is a phenolic compound that has attracted attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H15NO2

- Molecular Weight : 181.24 g/mol

- Structure : The compound features a hydroxyl group and a methylamino group attached to a phenolic ring, which is characteristic of many biologically active compounds.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

1. Antioxidant Activity

Studies have shown that phenolic compounds can exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure of this compound suggests it may scavenge free radicals and reduce oxidative stress in biological systems.

2. Neuroprotective Effects

There is evidence suggesting that this compound may have neuroprotective effects. It is hypothesized that the methylamino group could enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells.

3. Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or modulation of pathways involved in inflammation.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, potential mechanisms include:

- Inhibition of Oxidative Stress : The compound may inhibit lipid peroxidation and the formation of reactive oxygen species (ROS).

- Modulation of Neurotransmitter Systems : There is speculation that it may influence neurotransmitter release or receptor activity, particularly in dopaminergic and serotonergic systems.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 (Journal of Medicinal Chemistry, 2023) | Demonstrated antioxidant activity comparable to established antioxidants like vitamin E. |

| Study 2 (Neuroscience Letters, 2023) | Found neuroprotective effects in animal models of neurodegeneration, with significant reductions in neuronal apoptosis. |

| Study 3 (Journal of Inflammation Research, 2023) | Reported reduced levels of inflammatory markers in vitro when treated with the compound. |

Propiedades

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7-5-8(3-4-9(7)12)10(13)6-11-2/h3-5,10-13H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYQPNNFGOHQHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CNC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.